1-(2-Methylphenyl)piperidin-4-one

Catalog No.
S1904021
CAS No.
218610-72-1
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methylphenyl)piperidin-4-one

CAS Number

218610-72-1

Product Name

1-(2-Methylphenyl)piperidin-4-one

IUPAC Name

1-(2-methylphenyl)piperidin-4-one

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3

InChI Key

UNCRRVZLEDFGBN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCC(=O)CC2

Canonical SMILES

CC1=CC=CC=C1N2CCC(=O)CC2

1-(2-Methylphenyl)piperidin-4-one is a chemical compound characterized by its piperidin-4-one structure, where a 2-methylphenyl group is attached to the nitrogen of the piperidine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula for 1-(2-Methylphenyl)piperidin-4-one is C12H15N, and it features a ketone functional group at the 4-position of the piperidine ring.

, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution, where substituents can be introduced at various positions depending on the reaction conditions.

These reactions make 1-(2-Methylphenyl)piperidin-4-one a versatile intermediate in organic synthesis.

Research into the biological activity of 1-(2-Methylphenyl)piperidin-4-one has revealed potential effects on various biological systems. Its structure suggests that it may interact with neurotransmitter receptors, making it a candidate for studies related to neurological disorders. Preliminary studies indicate that compounds with similar structures may exhibit analgesic or anti-inflammatory properties, although specific data on this compound's biological activity remains limited.

The synthesis of 1-(2-Methylphenyl)piperidin-4-one typically involves several key steps:

  • Formation of Piperidine Ring: The starting material can be 2-methylbenzaldehyde, which reacts with piperidine in the presence of an acid catalyst to form an intermediate.
  • Cyclization: The intermediate undergoes cyclization to form the piperidin-4-one structure.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

Alternative methods may involve variations in the starting materials or conditions to optimize yield and purity.

1-(2-Methylphenyl)piperidin-4-one has several potential applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing new pharmaceutical agents, particularly those targeting central nervous system disorders.
  • Chemical Research: The compound is used in research settings to explore new

Interaction studies involving 1-(2-Methylphenyl)piperidin-4-one focus on its binding affinity to various receptors and enzymes. These studies are crucial for understanding its pharmacological profile and potential therapeutic uses. Research indicates that compounds with similar piperidine structures often interact with dopamine and serotonin receptors, which could be relevant for mood disorders and other neurological conditions.

Several compounds share structural similarities with 1-(2-Methylphenyl)piperidin-4-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(4-Fluorophenyl)piperidin-4-oneFluorine substitution on the aromatic ringPotentially different biological activity due to fluorine's electronegativity
1-(2-Fluoro-4-nitrophenyl)piperidin-4-oneNitro group instead of methylMay exhibit different reactivity patterns
1-(2-Methylphenyl)-4-piperidoneSimilar piperidine structure without ketoneDifferent functional group could influence properties
1-(3-Methylphenyl)piperidin-4-oneMethyl group at the meta positionChanges electronic distribution affecting reactivity

XLogP3

2.3

Wikipedia

1-(2-Methylphenyl)piperidin-4-one

Dates

Last modified: 08-16-2023

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